molecular formula C15H18N2O B12665058 ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol CAS No. 81155-58-0

((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol

Cat. No.: B12665058
CAS No.: 81155-58-0
M. Wt: 242.32 g/mol
InChI Key: JCYUGANPTPZBBO-UHFFFAOYSA-N
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Description

((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol: is an organic compound with the molecular formula C14H16N2O. It is a complex molecule featuring both amine and phenol functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: The synthesis begins with the reaction of benzylamine with formaldehyde to form a Schiff base.

    Step 2: The Schiff base is then reduced using sodium borohydride to yield the corresponding amine.

    Step 3: This amine is further reacted with phenol under acidic conditions to form the final product, ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol.

Industrial Production Methods: Industrial production typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The amine groups can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its amine and phenol groups.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the production of polymers and resins.
  • Serves as a stabilizer in certain chemical formulations.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The amine groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Phenol: A simpler compound with only a hydroxyl group attached to an aromatic ring.

    Aniline: Contains an amine group attached to an aromatic ring.

    Benzylamine: Features a benzyl group attached to an amine.

Uniqueness:

    ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol: combines both amine and phenol functionalities, making it more versatile in chemical reactions.

  • The presence of multiple functional groups allows for a wider range of applications in various fields.

Properties

CAS No.

81155-58-0

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-[[[3-(aminomethyl)phenyl]methylamino]methyl]phenol

InChI

InChI=1S/C15H18N2O/c16-9-12-4-3-5-13(8-12)10-17-11-14-6-1-2-7-15(14)18/h1-8,17-18H,9-11,16H2

InChI Key

JCYUGANPTPZBBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC(=C2)CN)O

Origin of Product

United States

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